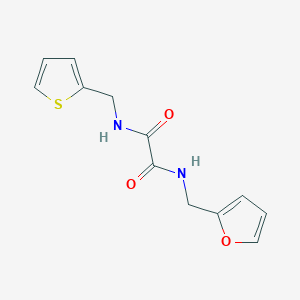

![molecular formula C6H5NO3S2 B2624952 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide CAS No. 214692-07-6](/img/structure/B2624952.png)

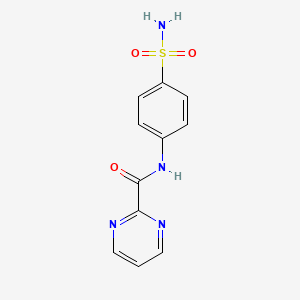

2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides are a novel series of compounds that have been synthesized and evaluated for their effects on the rat cardiovascular system . They are part of the larger family of 1,2,4-benzothiadiazine-1,1-dioxides, which have been reported to have various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

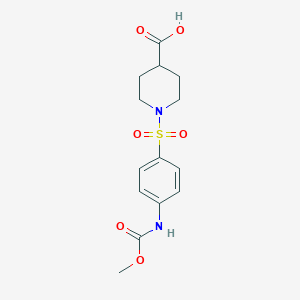

The compounds were synthesized via Curtius rearrangement of appropriate sulfamoylacylazides, which were prepared from known starting materials . This synthesis process was developed by Arranz et al .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides is part of the larger family of thiadiazine structures, which have the molecular formula C3H4N2S .Chemical Reactions Analysis

In isolated rat portal vein, these thienothiadiazines inhibited the spontaneous motility produced by KCl (20 mM). They also exhibited inhibitory effects when the cell membrane was depolarized by an increased extracellular KCl concentration (80 mM) .Aplicaciones Científicas De Investigación

Antimicrobial Activity

These compounds have been reported to exhibit antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.

Antiviral Activity

They also show antiviral properties . This suggests that they could be used in the treatment of various viral infections.

Antihypertensive Activity

These compounds have been found to have antihypertensive effects . They could therefore be used in the management of high blood pressure.

Antidiabetic Activity

They have been reported to exhibit antidiabetic activity . This suggests potential use in the treatment of diabetes.

Anticancer Activity

These compounds have shown anticancer properties . This indicates potential use in cancer therapy.

KATP Channel Activators

They have been identified as KATP channel activators . This suggests potential use in the treatment of diseases related to the malfunction of these channels.

AMPA Receptor Modulators

These compounds have been reported to act as AMPA receptor modulators . This suggests potential use in the treatment of neurological disorders related to AMPA receptors.

Voltage-Dependent Calcium Channel Blockers

They have been evaluated as voltage-dependent calcium channel blockers . This suggests potential use in the treatment of diseases related to the malfunction of these channels.

Mecanismo De Acción

Target of Action

The primary target of 2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide is the voltage-dependent calcium channels present in vascular smooth muscle cells . These channels play a crucial role in regulating the contraction and relaxation of vascular smooth muscle cells, which in turn affects blood pressure .

Mode of Action

2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide interacts with its targets by inhibiting the spontaneous motility produced by KCl (20 mM) in isolated rat portal vein, similar to the action of verapamil and diazoxide . Furthermore, this compound exhibits inhibitory effects when the cell membrane is depolarized by an increased extracellular KCl concentration (80 mM) .

Biochemical Pathways

The compound affects the calcium signaling pathway by selectively inhibiting KCl (80 mM)-induced 45Ca (2+) uptake in vascular tissue . This inhibition leads to a decrease in intracellular calcium concentration, which in turn causes relaxation of the vascular smooth muscle cells and a decrease in blood pressure .

Pharmacokinetics

It is known that the compound’s cardiovascular effects are observed upon acute administration in anaesthetized normotensive rats .

Direcciones Futuras

Propiedades

IUPAC Name |

1,1-dioxo-4H-thieno[3,2-b][1,4]thiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S2/c8-5-3-12(9,10)4-1-2-11-6(4)7-5/h1-2H,3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVLQJUKYOVFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1(=O)=O)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3-oxo-4H-thieno[3,2-b]-1,4-thiazine 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-methylbutanamide](/img/structure/B2624874.png)

![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)